molecular formula C10H7BrClN B15146040 3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile

3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile

Cat. No.: B15146040
M. Wt: 256.52 g/mol
InChI Key: QVLMFAABVBEPBO-UHFFFAOYSA-N
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Description

3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile is an organic compound characterized by the presence of bromine, chlorine, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile typically involves the reaction of 4-bromo-2-methylbenzaldehyde with a suitable chlorinating agent and a nitrile source. One common method involves the use of phosphorus pentachloride (PCl5) as the chlorinating agent and acetonitrile as the nitrile source. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methylphenyl derivatives: Compounds with similar phenyl ring substitutions.

    Chloroprop-2-enenitrile derivatives: Compounds with similar nitrile and chlorine substitutions.

Uniqueness

3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile is unique due to the specific combination of bromine, chlorine, and nitrile groups attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile

InChI

InChI=1S/C10H7BrClN/c1-7-6-8(11)2-3-9(7)10(12)4-5-13/h2-4,6H,1H3

InChI Key

QVLMFAABVBEPBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=CC#N)Cl

Origin of Product

United States

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